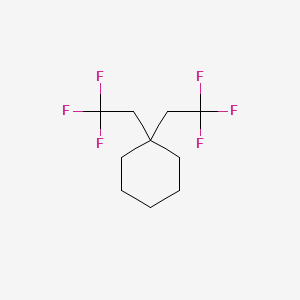
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane is an organic compound characterized by the presence of two trifluoroethyl groups attached to a cyclohexane ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane typically involves the reaction of cyclohexane with 2,2,2-trifluoroethyl halides under specific conditions. One common method is the nucleophilic substitution reaction where cyclohexane is treated with 2,2,2-trifluoroethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane involves its interaction with molecular targets through the trifluoroethyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
相似化合物的比较
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- Bis(2,2,2-trifluoroethyl) methylphosphonate
- Tris(2,2,2-trifluoroethyl) phosphite
Uniqueness
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane is unique due to the presence of two trifluoroethyl groups attached to a cyclohexane ring, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation and reduction, and the ability to form strong interactions with biomolecules. This makes the compound particularly valuable in applications requiring robust and stable chemical entities.
属性
分子式 |
C10H14F6 |
|---|---|
分子量 |
248.21 g/mol |
IUPAC 名称 |
1,1-bis(2,2,2-trifluoroethyl)cyclohexane |
InChI |
InChI=1S/C10H14F6/c11-9(12,13)6-8(7-10(14,15)16)4-2-1-3-5-8/h1-7H2 |
InChI 键 |
FRISVLFFKMUSAO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(CC(F)(F)F)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



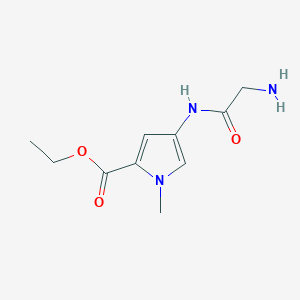
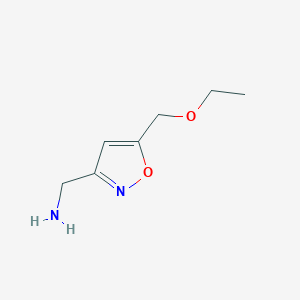
![5-methyl-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15206947.png)


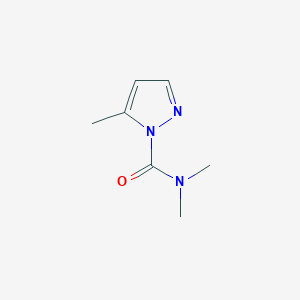
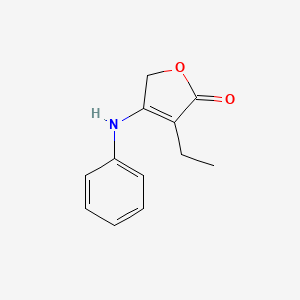
![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
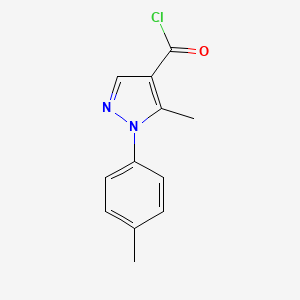
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
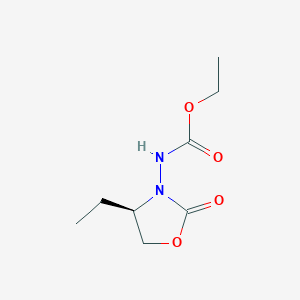
![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
